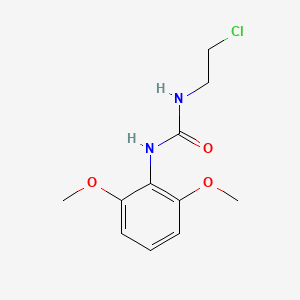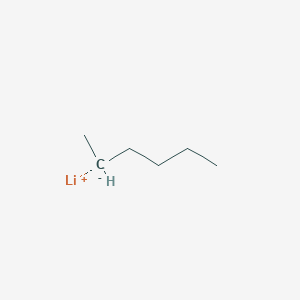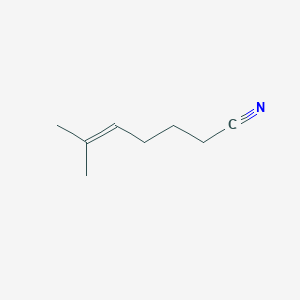
2-Benzamido-N-butylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzamido-N-butylbenzamide is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of a benzamido group and a butyl group attached to the nitrogen atom of the amide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including 2-Benzamido-N-butylbenzamide, typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts and solvents such as tetrahydrofuran (THF) and triethylamine (TEA) can enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzamido-N-butylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
Applications De Recherche Scientifique
2-Benzamido-N-butylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, plastics, and paper.
Mécanisme D'action
The mechanism of action of 2-Benzamido-N-butylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Benzamide: The simplest amide derivative of benzoic acid.
N-butylbenzamide: A derivative with a butyl group attached to the nitrogen atom.
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: A compound with similar structural features but different biological activities.
Uniqueness: 2-Benzamido-N-butylbenzamide is unique due to its specific combination of a benzamido group and a butyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance.
Propriétés
Numéro CAS |
22812-98-2 |
|---|---|
Formule moléculaire |
C18H20N2O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-benzamido-N-butylbenzamide |
InChI |
InChI=1S/C18H20N2O2/c1-2-3-13-19-18(22)15-11-7-8-12-16(15)20-17(21)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,19,22)(H,20,21) |
Clé InChI |
GZXNJSIWFZFHIB-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)

![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)


